molecular formula C14H19NO B8664135 2-(N-ethyl anilino)cyclohexanone CAS No. 38253-21-3

2-(N-ethyl anilino)cyclohexanone

Cat. No. B8664135
CAS RN: 38253-21-3
M. Wt: 217.31 g/mol
InChI Key: CVHNHJOPDRKMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604219B2

Procedure details

First step is chlorinating cyclohexanone to form 2-chlorocyclohexanone. The obtained 2-chlorocylohexanone is then reacted with N-ethyl aniline to form 2-(N-ethyl anilino)cyclohexanone which is further heated to reflux with simultaneous water removal to complete the cyclization which results in formation of 9-ethyl-tetrahydrocarbazole. Excess of N-ethyl aniline is then removed by treatment with conc. hydrochloric acid and water wash. The obtained organic layer is then washed to make acid free and concentrated to get 9-ethyl tetrahydrocarbazole as a viscous liquid. The crude product is taken for next step without further treatment. N-ethyl aniline is regenerated from aqueous hydrochloride solution by basification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].[CH2:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:10]>>[CH2:9]([N:11]([CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=CC=C1)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.